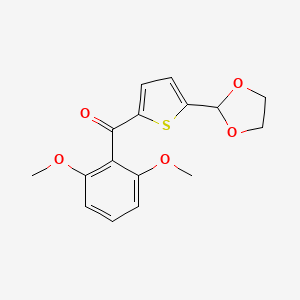

2-(2,6-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Overview

Description

2-(2,6-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (DMBDT) is a thiophene derivative with a unique structure that has been studied extensively due to its potential applications in a variety of fields. This compound is a highly reactive organic compound and has been studied for its ability to form polymers, its use as a catalyst, and its potential applications in biotechnology.

Scientific Research Applications

Synthesis and Structural Studies

The chemical compound 2-(2,6-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene has been a subject of interest in various synthetic and structural studies. For instance, the exploration of thiophene derivatives for their potential to form complex structures with metal ions highlights the versatility of thiophene-based compounds in creating diverse molecular architectures. This is evidenced by the synthesis of 2,5-(Dibenzothiazolin-2-yl)thiophene, which reacts with metal ions like Pd(II) and others, demonstrating the ligand's ability to bond in multiple modes depending on the metal ion (Salameh & Tayim, 1983).

Organic Solar Cells and Photovoltaic Applications

The advancement in organic solar cells has seen the utilization of thiophene-based molecules due to their excellent electronic properties. A notable example includes the development of a linear-shaped small organic molecule incorporating a thiophene unit, which significantly improved the photovoltaic performances of organic solar cells. This molecule demonstrated enhanced molecular packing, thermal stability, and absorption characteristics, leading to a notable increase in power conversion efficiency (Abdullah et al., 2023).

Crystallographic Insights

Crystallographic analysis of methoxybenzo[b]thiophenes provides deep insights into the structural configurations that these compounds can adopt. Detailed studies on the crystal and molecular structures through X-ray diffractometry have unveiled the intricate arrangements and bonding patterns, shedding light on the intermolecular interactions that govern the solid-state assembly of these compounds (Mullica et al., 1996).

Antioxidant Activity Evaluation

The exploration of thiophene derivatives extends to the evaluation of their biological activities, such as antioxidant properties. For example, the synthesis and subsequent antioxidant activity assessment of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes provided valuable insights into the structure-activity relationships. These compounds showed promising antioxidant capabilities, highlighting the potential of thiophene derivatives in pharmaceutical applications (Queiroz et al., 2007).

Luminescent Materials and Supramolecular Assemblies

The synthesis of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids has paved the way for the creation of luminescent supramolecular assemblies. These compounds, through non-covalent interactions, form complexes with an imidazoline base, resulting in materials that exhibit strong photoluminescence. Such properties are crucial for the development of new materials for optical and electronic applications (Osterod et al., 2001).

properties

IUPAC Name |

(2,6-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5S/c1-18-10-4-3-5-11(19-2)14(10)15(17)12-6-7-13(22-12)16-20-8-9-21-16/h3-7,16H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGBBCPUJWQBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641976 | |

| Record name | (2,6-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898779-07-2 | |

| Record name | (2,6-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

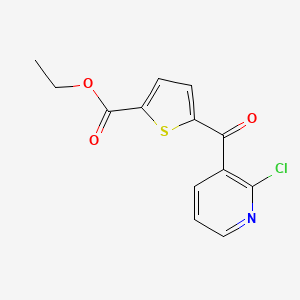

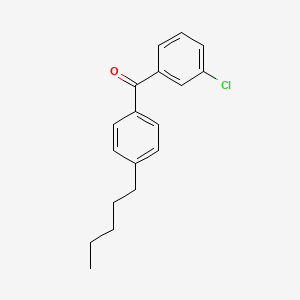

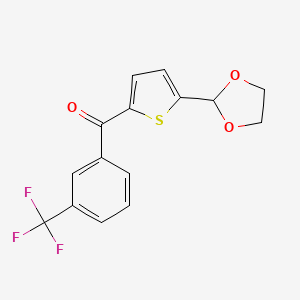

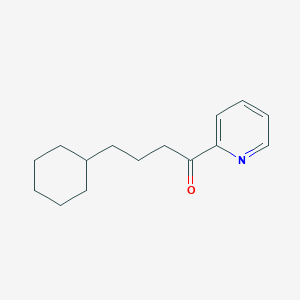

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613914.png)

![2-Bromo-3-[(methylamino)methyl]furan hydrochloride](/img/structure/B1613920.png)